

PTP1B-IN-3 off-target effects and how to control for them

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Compound of Interest

Compound Name: PTP1B-IN-3

Cat. No.: B15578079

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PTP1B-IN-3 Technical Support Center

Welcome to the technical support center for **PTP1B-IN-3**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using **PTP1B-IN-3** and navigating potential experimental challenges, with a focus on understanding and controlling for its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most well-characterized off-target of PTP1B-IN-3?

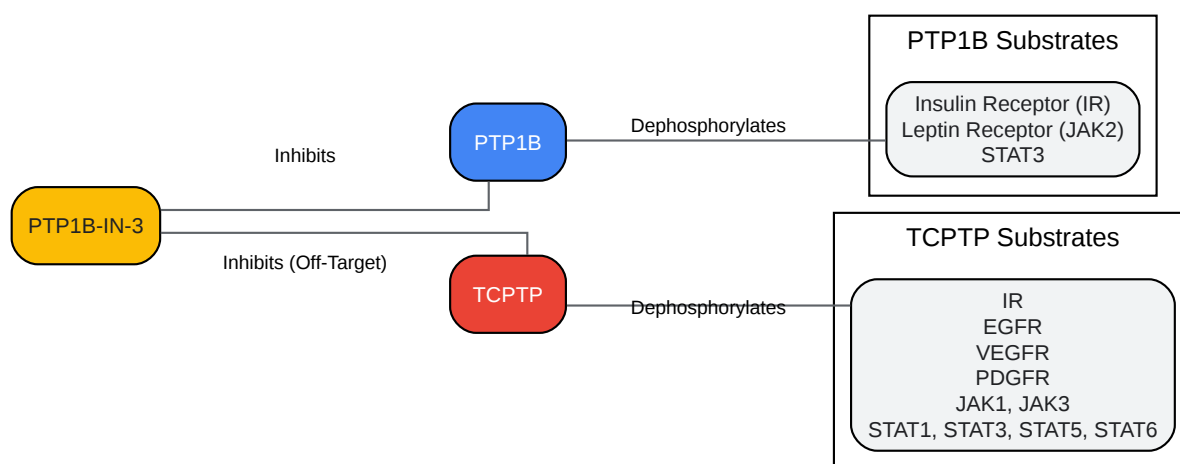
The primary off-target of **PTP1B-IN-3** is T-cell protein tyrosine phosphatase (TCPTP), also known as PTPN2. **PTP1B-IN-3** inhibits both PTP1B and TCPTP with a similar potency, exhibiting an IC₅₀ of 120 nM for both enzymes. This lack of selectivity is due to the high degree of homology (approximately 72-74%) between the catalytic domains of PTP1B and TCPTP.^[1] Therefore, any cellular effects observed upon treatment with **PTP1B-IN-3** could be due to the inhibition of PTP1B, TCPTP, or both.

Q2: What are the known signaling pathways affected by TCPTP, the primary off-target of PTP1B-IN-3?

TCPTP is a critical regulator of various signaling pathways, and its inhibition can lead to a range of cellular effects. Key substrates and pathways regulated by TCPTP include:

- JAK/STAT Pathway: TCPTP dephosphorylates and negatively regulates Janus kinases (JAK1 and JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5, and STAT6).[2][3][4] Inhibition of TCPTP can therefore lead to hyperactivation of these cytokine signaling pathways.
- Receptor Tyrosine Kinases (RTKs): TCPTP dephosphorylates and modulates the activity of several RTKs, including the insulin receptor (IR), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and colony-stimulating factor 1 receptor (CSF-1R).[2][5]
- T-Cell Receptor (TCR) Signaling: In T-cells, TCPTP plays a crucial role in maintaining tolerance by attenuating TCR signaling.[6]

The diagram below illustrates the key signaling pathways regulated by both PTP1B and its primary off-target, TCPTP.



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Figure 1: PTP1B-IN-3 inhibits both PTP1B and its primary off-target, TCPTP, affecting multiple downstream signaling pathways.

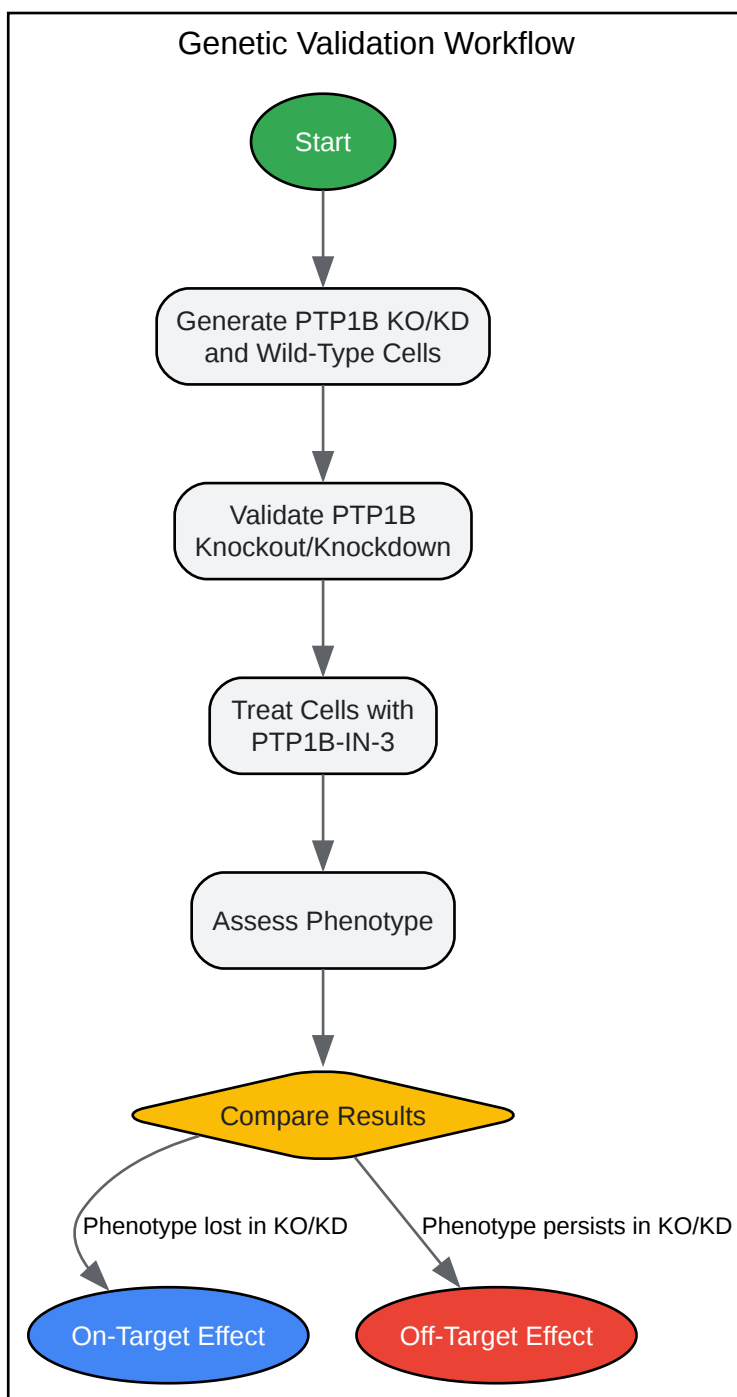
Troubleshooting Guide

Problem: I am observing a cellular phenotype with **PTP1B-IN-3**, but I am unsure if it is due to **PTP1B** inhibition or an off-target effect.

This is a critical question when using a non-selective inhibitor. Here are several strategies to dissect the on-target versus off-target effects of **PTP1B-IN-3**:

Solution 1: Genetic Knockdown or Knockout of PTP1B

- Rationale: The most definitive way to confirm that a phenotype is PTP1B-dependent is to use cells where PTP1B expression is ablated (knockout) or significantly reduced (knockdown). If the phenotype observed with **PTP1B-IN-3** is lost or significantly diminished in PTP1B-deficient cells, it strongly suggests an on-target effect. Conversely, if the phenotype persists, it is likely due to an off-target effect, primarily the inhibition of TCPTP.
- Experimental Workflow:
 - Generate stable PTP1B knockout (e.g., using CRISPR/Cas9) or knockdown (e.g., using shRNA or siRNA) cell lines.
 - Validate the loss of PTP1B expression by Western blot or qPCR.
 - Treat wild-type and PTP1B-deficient cells with **PTP1B-IN-3** at various concentrations.
 - Assess the phenotype of interest in both cell lines.



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Figure 2: Workflow for validating on-target effects of **PTP1B-IN-3** using genetic approaches.

Solution 2: Use of Structurally Different and More Selective PTP1B Inhibitors

- Rationale: Comparing the effects of **PTP1B-IN-3** with other PTP1B inhibitors that have different chemical scaffolds and better selectivity profiles can provide valuable insights. If a more selective inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
- Experimental Approach:
 - Select a panel of PTP1B inhibitors with varying selectivity over TCPTP (see Table 1).
 - Treat cells with equimolar concentrations or concentrations normalized to their PTP1B IC50 values.
 - Compare the phenotypic outcomes.

Solution 3: Use of an Inactive Control Compound

- Rationale: An inactive analog of **PTP1B-IN-3** that is structurally similar but does not inhibit PTP1B or TCPTP is an essential negative control. This helps to rule out phenotypes caused by non-specific chemical properties of the compound scaffold.
- Approach:
 - Synthesize or obtain an inactive analog. For **PTP1B-IN-3**, which contains a difluoromethylphosphonic acid moiety crucial for binding to the catalytic site, a potential inactive analog could be one where this acidic group is replaced with a non-binding group, such as a methyl or an amide group.
 - Treat cells with the inactive control at the same concentrations as **PTP1B-IN-3**. Any observed phenotype with the active compound but not the inactive control is more likely to be target-related.

Solution 4: Phosphoproteomics Analysis

- Rationale: A global phosphoproteomics experiment can identify all cellular phosphorylation changes induced by **PTP1B-IN-3**. By comparing the phosphoproteomes of wild-type and PTP1B-knockout cells treated with the inhibitor, you can distinguish between on-target and off-target phosphorylation events.

- Experimental Outline:
 - Treat wild-type and PTP1B-knockout cells with **PTP1B-IN-3** or vehicle.
 - Lyse cells, digest proteins, and enrich for phosphopeptides.
 - Analyze phosphopeptides by LC-MS/MS.
 - Identify and quantify changes in phosphorylation levels. Phosphorylation sites that change only in wild-type cells are likely PTP1B substrates. Sites that change in both wild-type and knockout cells are likely off-targets (e.g., TCPTP substrates).

Quantitative Data Summary

Table 1: Selectivity of Various PTP1B Inhibitors

Inhibitor	PTP1B IC50/Ki	TCPTP IC50/Ki	Selectivity (TCPTP/PTP1B)	Other PTPs (IC50/Ki)
PTP1B-IN-3	120 nM (IC50)	120 nM (IC50)	1-fold	Not reported
Trodusquemine (MSI-1436)	1 µM (IC50)	224 µM (IC50)	~224-fold[7][8][9]	SHP2: ~1 µM
JTT-551	0.22 µM (Ki)	9.3 µM (Ki)	~42-fold[3][4][8] [10]	CD45: >30 µM, LAR: >30 µM[4] [8][10]
CinnGEL 2- methylester	1.9 µM (IC50)	Not reported	Not reported	Not reported
Ertiprotafib	1.6 - 29 µM (IC50)	Not reported	Not reported	PPARα/γ: ~1.4/1.1 µM (EC50), IKK- beta: 0.4 µM (IC50)[8]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that **PTP1B-IN-3** directly binds to PTP1B and TCPTP in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

- Cells of interest
- **PTP1B-IN-3**
- DMSO (vehicle control)
- PBS
- Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies against PTP1B and TCPTP)

Procedure:

- Cell Treatment: Treat cultured cells with **PTP1B-IN-3** at the desired concentration or with DMSO for 1 hour at 37°C.
- Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[\[11\]](#)[\[12\]](#)
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[\[13\]](#)
- Western Blot Analysis:
 - Carefully collect the supernatant (soluble fraction).
 - Determine the protein concentration and normalize all samples.
 - Perform SDS-PAGE and Western blotting using antibodies specific for PTP1B and TCPTP.
- Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the **PTP1B-IN-3**-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Phosphoproteomics Workflow for Off-Target Identification

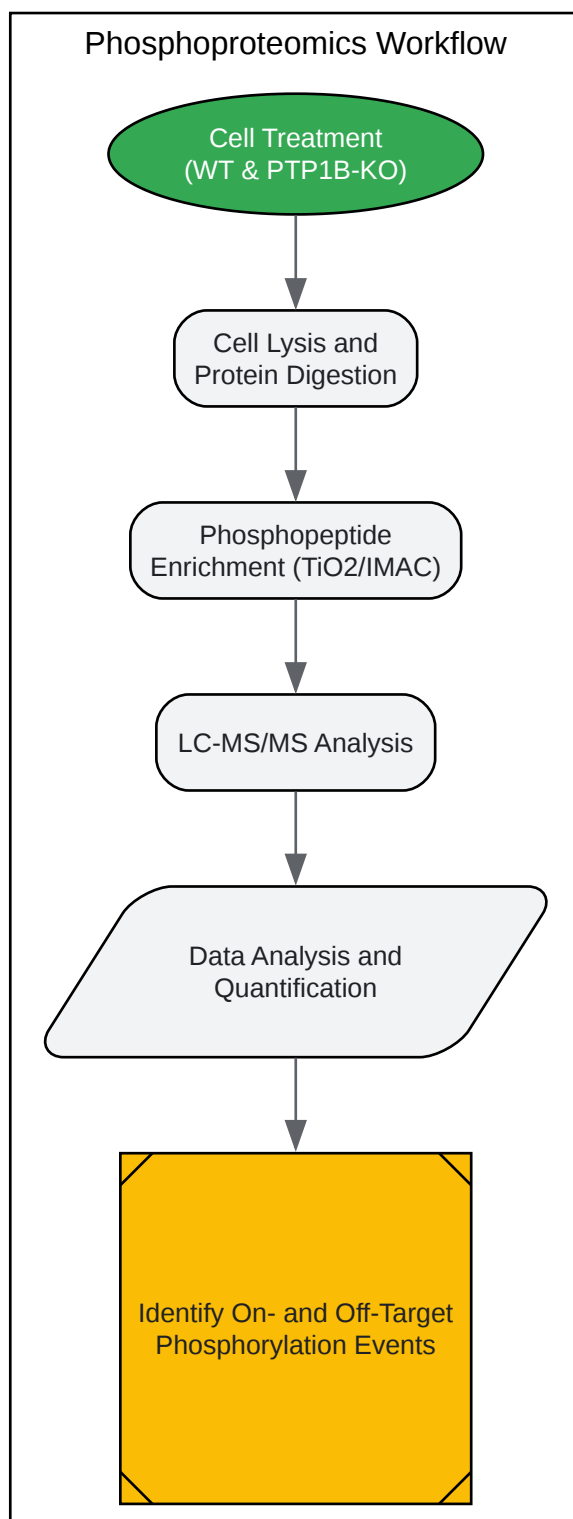
This protocol outlines a general workflow for identifying on- and off-target effects of **PTP1B-IN-3** using quantitative mass spectrometry.

Materials:

- Wild-type and PTP1B-knockout cells
- **PTP1B-IN-3** and DMSO
- Lysis buffer (e.g., 8M urea-based) with protease and phosphatase inhibitors
- DTT and iodoacetamide for reduction and alkylation
- Trypsin
- Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC-based)[\[2\]](#)[\[14\]](#)
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Grow wild-type and PTP1B-knockout cells and treat with **PTP1B-IN-3** or DMSO.
 - Harvest and lyse the cells in a denaturing lysis buffer on ice.[\[2\]](#)
 - Quantify protein concentration.
- Protein Digestion:
 - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
 - Dilute the lysate to reduce the urea concentration to <2M.
 - Digest proteins into peptides using trypsin overnight at 37°C.[\[2\]](#)
- Phosphopeptide Enrichment:
 - Acidify the peptide mixture.
 - Enrich for phosphopeptides using TiO₂ or IMAC beads/columns according to the manufacturer's protocol.
 - Elute the phosphopeptides.
- LC-MS/MS Analysis:
 - Analyze the enriched phosphopeptides by LC-MS/MS.
- Data Analysis:
 - Use a proteomics software suite (e.g., MaxQuant, Perseus) to identify and quantify phosphopeptides.
 - Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon **PTP1B-IN-3** treatment in both wild-type and knockout cells.



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Figure 3: General workflow for identifying off-target effects of **PTP1B-IN-3** using phosphoproteomics.

This technical support center provides a starting point for addressing the challenges associated with the off-target effects of **PTP1B-IN-3**. By employing the suggested control experiments and protocols, researchers can more confidently interpret their results and elucidate the specific roles of PTP1B in their biological systems of interest.

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